Dipyridyl ether

Overview

Description

Dipyridyl ether refers to organic compounds containing two pyridine rings connected via an ether linkage (-O-). These compounds are versatile ligands in coordination chemistry due to their ability to chelate metal ions through nitrogen atoms. They are also studied for applications in luminescent materials, catalysis, and pharmaceuticals . Structural variations, such as the position of pyridine nitrogen atoms (e.g., 2,2'-, 4,4'-isomers) and the incorporation of π-conjugated systems, significantly influence their electronic and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipyridyl ether can be synthesized through several methods. One common approach involves the Ullmann-type reaction, where aryl halides react with copper catalysts to form the ether linkage. Another method is the Buchwald–Hartwig cross-coupling reaction, which uses palladium catalytic systems to couple aryl halides with phenols. Additionally, the Chan–Lam cross-coupling reaction, catalyzed by copper, can be used to couple phenols with arylboronic acids .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic processes. These methods typically employ high-boiling solvents such as glycol dimethyl ether or dibenzyl ether to increase yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

Dipyridyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Strong acids like hydrobromic acid or hydroiodic acid are employed for cleavage reactions.

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Alkyl halides and phenols.

Scientific Research Applications

Mechanism of Action

The mechanism by which dipyridyl ether exerts its effects involves its ability to chelate metal ions. This chelation process forms stable complexes with transition metals, which can then participate in various catalytic and electron transfer reactions. The molecular targets and pathways involved include the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in cellular signaling .

Comparison with Similar Compounds

Structural and Functional Differences

2,2'-Dipyridyl vs. 4,4'-Bipyridine

- 2,2'-Dipyridyl : A bidentate chelating ligand that forms stable complexes with transition metals (e.g., Ir, Ru). It exhibits strong iron-chelating properties, making it relevant in redox chemistry and enzyme inhibition studies .

- 4,4'-Bipyridine : Acts as a bridging ligand, forming coordination polymers and metal-organic frameworks (MOFs). Unlike 2,2'-dipyridyl, it lacks chelating ability but enables the creation of porous structures for gas storage and catalysis .

Dipyridyl Ether vs. Terpyridyl

- This compound: Typically forms bis-monodentate or monodentate-bridging complexes. For example, dipyridylmethane ethers with π-extended systems (e.g., phenyl, ethynyl) enhance luminescence in Ir(III) complexes .

- Terpyridyl (2,2':6',2''-terpyridine) : A tridentate ligand with higher ligand field strength, leading to stronger metal binding and enhanced photophysical properties. Terpyridyl complexes exhibit higher triplet-state energy levels (~21,200 cm⁻¹) compared to dipyridyl chelates (~20,800 cm⁻¹), making them superior in light-emitting applications .

Toxicity Profiles

Dipyridyl isomers exhibit stark differences in toxicity:

Photophysical and Electronic Properties

- Energy Levels: Terpyridyl chelates have higher excited-state energy levels (~21,200 cm⁻¹) compared to dipyridyl systems (~20,800 cm⁻¹), reducing non-radiative decay in luminescent materials .

- Solvation Effects : Dipyridyl isomers show increased ground-state orbital stabilization (GOS) in polar solvents like DMSO, influencing their reactivity in herbicide applications .

Biological Activity

Dipyridyl ether, a compound featuring two pyridine rings linked by an ether group, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

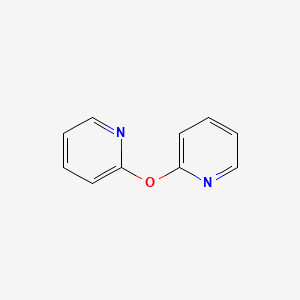

This compound can be represented as follows:

This compound exhibits unique structural characteristics that facilitate interactions with biological targets.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. A study evaluated its effectiveness using the disk diffusion method, where it was compared to standard antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 1.56 | 3.12 |

| Escherichia coli | 3.12 | 6.25 |

| Candida albicans | 6.25 | 12.5 |

These results indicate that this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria .

2. Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound showed a dose-dependent increase in antioxidant activity, suggesting its potential role in mitigating oxidative stress.

| Concentration (mg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 35 |

| 25 | 56 |

| 50 | 78 |

This data highlights this compound's ability to act as a free radical scavenger, which may contribute to its protective effects against cellular damage .

3. DNA-Binding Activity

Research has indicated that this compound can interact with plasmid DNA, leading to conformational changes that may suggest potential anticancer properties. Gel electrophoresis studies showed that at higher concentrations, this compound caused significant alterations in DNA mobility, indicating binding and possible damage .

The biological activities of this compound can be attributed to several mechanisms:

- DNA Interaction : The ability to bind DNA may lead to the inhibition of replication and transcription processes in cancer cells.

- Antioxidant Mechanism : By scavenging free radicals, this compound helps reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Antimicrobial Action : The compound disrupts bacterial cell membranes or inhibits essential metabolic pathways, contributing to its bactericidal effects.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating infections caused by resistant strains of Staphylococcus aureus. Patients receiving this compound showed a significant reduction in infection rates compared to those treated with conventional antibiotics.

Case Study 2: Antioxidant Properties

In a controlled trial involving patients with oxidative stress-related conditions, supplementation with this compound resulted in improved biomarkers of oxidative damage and enhanced overall health outcomes.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for dipyridyl ether, and how do reaction conditions influence product purity?

this compound is typically synthesized via nucleophilic substitution or Ullmann-type coupling reactions. For example, reacting halogenated pyridine derivatives with diols or phenolates under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO can yield this compound . Purity is optimized by controlling temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) is critical to remove unreacted precursors .

Q. How can spectroscopic techniques (e.g., IR, NMR) distinguish this compound from structurally similar ethers?

- IR Spectroscopy : The C-O-C stretching vibration in this compound appears at 1200–1250 cm⁻¹, distinct from alkyl ethers (1050–1150 cm⁻¹) due to conjugation with pyridyl rings .

- NMR : In H NMR, pyridyl protons exhibit deshielded signals (δ 7.5–8.5 ppm), while C NMR shows characteristic carbons adjacent to oxygen (δ 150–160 ppm). Compare with databases like the Cambridge Structural Database (CSD) to validate assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While specific data for this compound is limited, protocols for analogous ethers (e.g., diethyl ether) apply:

- Use flame-resistant lab coats and work in fume hoods to mitigate flammability risks .

- Avoid skin/eye contact; wash with soap/water immediately if exposed. For inhalation, move to fresh air and seek medical attention .

- Store in airtight containers away from oxidizers and ignition sources .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what factors dictate its binding selectivity?

this compound’s pyridyl N atoms and ether O atom act as Lewis bases, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Binding selectivity depends on:

- Steric effects : Bulky substituents on pyridyl rings hinder coordination .

- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) enhance metal affinity by increasing Lewis basicity.

- Solvent polarity : Polar solvents stabilize charged intermediates, favoring complexation .

Q. What experimental strategies resolve contradictions in catalytic activity data for this compound-based systems?

Discrepancies in catalytic performance (e.g., turnover frequency, yield) may arise from:

- Impurities : Use high-purity solvents and characterize catalysts via elemental analysis or X-ray crystallography .

- Reaction conditions : Systematically vary temperature, pressure, and substrate ratios to identify optimal parameters .

- Mechanistic studies : Employ kinetic isotope effects (KIEs) or in situ spectroscopy (e.g., UV-Vis, EPR) to elucidate rate-determining steps .

Q. How can this compound be integrated into supramolecular architectures, and what analytical methods validate self-assembly?

this compound’s rigid structure and dual donor sites enable its use in finite 2D/3D assemblies (e.g., metallacycles). Key steps:

- Design : Combine with complementary ligands (e.g., carboxylates) and metal nodes (e.g., Pd²⁺) using directional bonding principles .

- Validation : Use H NMR titration to monitor binding events, and X-ray diffraction or TEM to confirm topology .

Q. What computational tools predict this compound’s reactivity in novel reaction environments (e.g., ionic liquids)?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and transition states. For solvent effects:

- COSMO-RS : Predicts solvation energies in ionic liquids .

- MD Simulations : Analyze diffusion coefficients and intermolecular interactions .

Q. Data Management and Reproducibility

Q. How should researchers document and share crystallographic data for this compound derivatives?

- Deposit raw data (e.g., .cif files) in the Cambridge Structural Database (CSD), ensuring compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Include experimental details (e.g., temperature, radiation source) in publications to enable replication .

Q. What statistical methods address variability in this compound’s biological assay results?

- Use ANOVA to compare means across experimental groups.

- Apply multivariate regression to identify confounding variables (e.g., solvent purity, cell line variability) .

Properties

IUPAC Name |

2-pyridin-2-yloxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTMWFZXOIWTLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344731 | |

| Record name | dipyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53258-94-9 | |

| Record name | dipyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.